3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole
Description
3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of cyclopropyl groups attached to both the 1-methylsulfonyl and 1-phenyl substituents, making it a unique and interesting molecule for various scientific applications.
Properties
IUPAC Name |
3-(1-methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-21(18,19)15(9-10-15)12-16-13(20-17-12)14(7-8-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKIHSQFGRRGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C2=NOC(=N2)C3(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Cyclopropyl Derivatives: The synthesis begins with the preparation of 1-methylsulfonylcyclopropane and 1-phenylcyclopropane through cyclopropanation reactions.
Oxadiazole Ring Formation: The cyclopropyl derivatives are then subjected to cyclization reactions with appropriate reagents to form the 1,2,4-oxadiazole ring.
Final Coupling: The final step involves coupling the cyclopropyl-substituted oxadiazole intermediates to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or phenyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,3,4-oxadiazole: This compound has a different arrangement of nitrogen atoms in the oxadiazole ring, leading to variations in its chemical properties and reactivity.
3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,5-oxadiazole: Another isomer with a different nitrogen arrangement, which may exhibit different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
